H-Ala-Ala-Ala-Ala-Ala-OH
Overview
Description
“H-Ala-Ala-Ala-Ala-Ala-OH” is a pentapeptide composed of five L-alanine units . It is a derivative of alanine . It has a molecular weight of 302.33 .
Molecular Structure Analysis
The molecular structure of “H-Ala-Ala-Ala-Ala-Ala-OH” consists of five alanine units connected by peptide bonds . The exact structure can be represented by the molecular formula C12H22N4O5 .
Chemical Reactions Analysis
While specific chemical reactions involving “H-Ala-Ala-Ala-Ala-Ala-OH” are not detailed in the literature, peptides like this one can participate in various biochemical reactions. For instance, dialanine, a dipeptide of alanine, has been found to inhibit the rooting of germinating seeds and act as an efficient enantioselective catalyst in aldol reactions .
Scientific Research Applications
Oxidative Stress and Protein Damage
- Research has shown that certain amino acids, including alanine, can undergo conformational changes when reacting with hydroxyl radicals, which may initiate the unfolding of peptides and proteins. This process is relevant to diseases involving amyloidogenic peptides, like Alzheimer's disease (Owen et al., 2012).
Coordination with Metal Ions
- Dipeptides such as alanylphenylalanine have shown the ability to coordinate with gold ions. This coordination is important in understanding the biochemical interactions of peptides with metal ions, which has implications in various fields including biochemistry and pharmacology (Koleva et al., 2007).
Piezoelectric Properties
- Some amino acid-based crystals, including variants of alanine, have been studied for their piezoelectric properties. These properties are significant for materials science, particularly in the development of new materials for electronic and sensor applications (Wojtaś et al., 2016).
Peptide Synthesis and Biochemistry
- The synthesis of peptides containing alanine, such as H-Ala-Arg-(Ala)6-Lys-OH, has been investigated to overcome challenges in peptide synthesis. This research is crucial for the development of new pharmaceuticals and understanding biological processes (Dettin et al., 2009).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUOPDVAKGRPR-WYCDGMCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Ala-Ala-Ala-Ala-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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